3-methyl-3-(2-methylpropyl)piperazin-2-one
Description
3-Methyl-3-(2-methylpropyl)piperazin-2-one (CAS: 78551-30-1) is a substituted piperazinone derivative with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol. Its structure features a six-membered piperazinone ring with a methyl group and a 2-methylpropyl (isobutyl) substituent at the 3-position (Figure 1). Predicted physicochemical properties include a boiling point of 309.3±35.0 °C and a density of 0.941±0.06 g/cm³, suggesting moderate lipophilicity suitable for pharmaceutical applications .
Properties
CAS No. |
78551-70-9 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
General Strategies
Three primary approaches dominate the literature:
-
Nucleophilic substitution of preformed piperazinones with alkyl halides.
-
Reductive amination of ketones with diamines.
-
Cyclization of linear precursors via intramolecular amidation.
Each method varies in yield, stereochemical control, and scalability, as summarized below:
Nucleophilic Substitution Methods
Iridium-Catalyzed Asymmetric Alkylation
A stereoselective route employs iridium complexes to mediate the alkylation of 3-methylpiperazin-2-one with 2-methylpropyl bromide. The catalyst system [Ir(cod)Cl]₂ with phosphoramidite ligands induces enantioselectivity, achieving 94% ee at 60°C in toluene. The reaction proceeds via oxidative addition of the alkyl halide to iridium, followed by transmetallation and reductive elimination (Figure 1).
Mechanistic Insights :
-
Oxidative Addition : Ir(I) reacts with 2-methylpropyl bromide to form Ir(III)-alkyl intermediate.
-
Transmetallation : Piperazinone coordinates to Ir(III), displacing bromide.
-
Reductive Elimination : C–N bond formation yields the product, regenerating Ir(I).
Reductive Amination Approaches
Borane-Mediated Reduction
A two-step protocol involves:
-
Condensation of 3-aminopiperazin-2-one with isobutyl ketone using BOP [(benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate] in tetrahydrofuran (THF).
-
Reduction of the intermediate imine with borane-THF at 0°C, yielding the target compound in 65–72% overall yield.
Optimization Challenges :
-
Excess borane leads to over-reduction (secondary amine formation).
Hydrogenation Techniques
Palladium-Catalyzed Cyclohydrogenation
A patent-derived method hydrogenates a diketopiperazine precursor under 50 psi H₂ with 10% Pd/C in ethanol. The reaction achieves 85–92% conversion by selectively reducing the carbonyl group while preserving the piperazine ring.
Reaction Conditions :
Cyclization Strategies
Acid-Catalyzed Intramolecular Amidation
Heating a linear diamine-ketone precursor (e.g., 3-(2-methylpropylamino)-2-butanone) in acetic acid at reflux induces cyclization. The reaction proceeds via nucleophilic attack of the amine on the protonated carbonyl, forming the piperazinone ring in 70–75% yield .
Limitations :
-
Competing intermolecular reactions form dimers (10–15% yield loss).
Comparative Analysis of Methods
Efficiency and Scalability
| Parameter | Nucleophilic Alkylation | Reductive Amination | Hydrogenation |
|---|---|---|---|
| Reaction Time | 12–18 h | 24–36 h | 6–8 h |
| Catalyst Cost | High ($1,200/mol) | Low ($200/mol) | Moderate ($500/mol) |
| Stereocontrol | Excellent | Moderate | None |
Chemical Reactions Analysis
3-methyl-3-(2-methylpropyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce new alkyl groups.
Scientific Research Applications
3-methyl-3-(2-methylpropyl)piperazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-methyl-3-(2-methylpropyl)piperazin-2-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include modulation of neurotransmitter levels or inhibition of specific metabolic enzymes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Antinociceptive and Anticancer Activity
- Pyridazinone Derivatives: Compounds like 6-phenyl-3(2H)-pyridazinones (e.g., Piaz et al., 1996) exhibit antinociceptive activity via cyclooxygenase inhibition.
- Piperazine Anticancer Agents: Murty et al. (2012) synthesized pyridazinone-piperazine hybrids with 4-aryl/heteroaryl groups, showing IC₅₀ values <10 µM against cancer cell lines. The absence of aromatic moieties in 3-methyl-3-(2-methylpropyl)piperazin-2-one may limit similar efficacy .
Dopamine Uptake Inhibition
- Arylpiperazines: Van der Zee et al. (1980) demonstrated that aryl-substituted piperazines (e.g., 1,4-dialkylpiperazines) inhibit dopamine uptake with nanomolar potency. The isobutyl group in 3-methyl-3-(2-methylpropyl)piperazin-2-one may confer moderate affinity but lacks the diphenylmethoxy groups essential for high selectivity .
Biological Activity
3-Methyl-3-(2-methylpropyl)piperazin-2-one is a heterocyclic organic compound belonging to the piperazine class, which is known for its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of 3-methyl-3-(2-methylpropyl)piperazin-2-one consists of a piperazine ring with a methyl group and a 2-methylpropyl group attached. This specific substitution pattern influences both its chemical reactivity and biological activity. The compound can be represented as follows:
Biological Activities
Research indicates that piperazine derivatives, including 3-methyl-3-(2-methylpropyl)piperazin-2-one, exhibit a range of biological activities such as:
- Antitumor Activity : Studies have shown that certain piperazine derivatives can inhibit the proliferation of cancer cells, suggesting potential applications in oncology.
- Antibacterial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating promising antibacterial activity .
- Antifungal Effects : Research has indicated that piperazine derivatives can also exhibit antifungal properties, making them candidates for further investigation in treating fungal infections .
The biological activity of 3-methyl-3-(2-methylpropyl)piperazin-2-one is attributed to its ability to interact with various molecular targets. These interactions may include:
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways that regulate cellular functions.
- Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways, contributing to its pharmacological effects .
Structure-Activity Relationship (SAR)
The SAR of 3-methyl-3-(2-methylpropyl)piperazin-2-one highlights how modifications to the piperazine structure can significantly impact its biological activity. For instance, variations in the substituents on the piperazine ring can alter binding affinities and efficacy against various biological targets.
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| (3R)-3-methyl-1-(2-methylpropyl)piperidine | Piperidine | Lacks one nitrogen atom compared to piperazine |
| (3R)-3-methyl-1-(2-methylpropyl)pyrrolidine | Pyrrolidine | Smaller ring size; different nitrogen placement |
| (3R)-3-methyl-1-(2-methylpropyl)morpholine | Morpholine | Contains an oxygen atom in the ring structure |
Case Studies
- Antitumor Activity Evaluation : A study synthesized several piperazine derivatives and evaluated their antitumor properties. The results indicated that compounds similar to 3-methyl-3-(2-methylpropyl)piperazin-2-one exhibited significant cytotoxic effects against human cancer cell lines, suggesting their potential as therapeutic agents .
- Antibacterial Tests : In another investigation, researchers assessed the antibacterial efficacy of various piperazine derivatives against Gram-positive and Gram-negative bacteria. The study found that some derivatives showed strong inhibitory effects, indicating that structural modifications could enhance antibacterial potency .
Q & A
Q. What are the recommended synthetic routes for 3-methyl-3-(2-methylpropyl)piperazin-2-one, and how do reaction conditions influence yield and purity?
The synthesis of 3-methyl-3-(2-methylpropyl)piperazin-2-one typically involves multi-step protocols, including nucleophilic substitution, oxidation, and cyclization. Key steps include:
- Nucleophilic substitution : Reaction of 2-methylpropylamine with α,β-unsaturated carbonyl intermediates under anhydrous conditions (e.g., THF or DCM) at 0–25°C .
- Cyclization : Acid- or base-catalyzed ring closure, with yields optimized at pH 8–10 and temperatures of 60–80°C .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .
Q. Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Substitution | 2-methylpropylamine, THF, 25°C | 65–75 | 85–90 |
| Cyclization | K₂CO₃, DMF, 80°C | 70–80 | 90–95 |
| Purification | Ethanol/water recrystallization | – | >95 |
Q. How can structural characterization of 3-methyl-3-(2-methylpropyl)piperazin-2-one be performed to confirm its molecular configuration?
Key analytical methods include:
- NMR spectroscopy : H and C NMR to identify methyl (δ 1.2–1.4 ppm) and piperazinone ring protons (δ 3.2–3.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 199.18) .
- X-ray crystallography : Resolves stereochemistry and confirms the bicyclic structure .
Q. What safety protocols are critical for handling 3-methyl-3-(2-methylpropyl)piperazin-2-one in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers) of 3-methyl-3-(2-methylpropyl)piperazin-2-one influence its biological activity?
Enantioselective synthesis via catalytic asymmetric allylic alkylation (AAA) can produce (R)- or (S)-enantiomers. Studies show:
- (R)-enantiomer : Higher binding affinity to serotonin receptors (IC₅₀ = 0.8 µM vs. 5.2 µM for (S)-enantiomer) .
- Chiral HPLC : Use Chiralpak® AD-H column (hexane/isopropanol) to separate enantiomers .
Q. What experimental strategies resolve contradictions in reported biological activity data for piperazin-2-one derivatives?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:
- Assay conditions : Variations in buffer pH (7.4 vs. 6.8) or incubation time (30 vs. 60 min) alter activity .
- Cell line specificity : Activity against HEK293 vs. HeLa cells may differ due to receptor expression levels .
Recommendation : Standardize protocols (e.g., OECD guidelines) and validate with positive controls .
Q. How can computational modeling optimize the design of 3-methyl-3-(2-methylpropyl)piperazin-2-one analogs for enhanced pharmacokinetics?
- Docking studies : AutoDock Vina predicts binding modes to target proteins (e.g., COX-2, ΔG = -9.2 kcal/mol) .
- ADMET prediction : SwissADME evaluates bioavailability (%ABS = 75–80) and blood-brain barrier permeability (logBB = -0.5) .
- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with activity .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | LogP | IC₅₀ (µM) | Target |
|---|---|---|---|
| 2-methylpropyl | 2.1 | 1.2 | 5-HT₃ |
| Pyridin-2-yl | 1.8 | 0.9 | MAO-A |
| Trifluoromethyl | 3.0 | 0.4 | COX-2 |
Q. What methodologies address challenges in scaling up enantioselective synthesis of 3-methyl-3-(2-methylpropyl)piperazin-2-one?
- Catalyst optimization : Chiral phosphine ligands (e.g., BINAP) improve enantiomeric excess (ee > 95%) .
- Flow chemistry : Continuous reactors reduce reaction time (8 hrs → 2 hrs) and enhance reproducibility .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
Data Contradiction and Validation
Q. Why do toxicity studies report conflicting results for piperazin-2-one derivatives, and how can these be reconciled?
- Species variation : Rodent LD₅₀ values (200 mg/kg) may not extrapolate to primates due to metabolic differences .
- Impurity profiles : Residual solvents (e.g., DMF) in crude samples skew toxicity data .
Solution : Conduct purity assessments (HPLC >99%) and use OECD-compliant in vitro models (e.g., zebrafish embryos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
